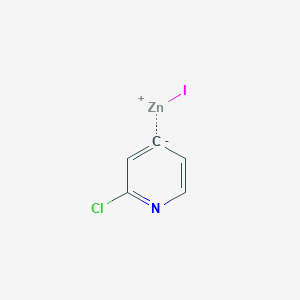
2-chloropyridin-4-ylzinc iodide, 0.50 M in THF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloropyridin-4-ylzinc iodide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds. The compound is typically supplied as a solution in THF, which acts as a solvent and stabilizer.
准备方法
Synthetic Routes and Reaction Conditions
2-chloropyridin-4-ylzinc iodide can be synthesized through the reaction of 2-chloropyridine with zinc iodide in the presence of a suitable solvent like THF. The reaction typically involves the following steps:
Preparation of 2-chloropyridine: This can be synthesized through the chlorination of pyridine.
Formation of the organozinc compound: 2-chloropyridine is reacted with zinc iodide in THF under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-chloropyridin-4-ylzinc iodide involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and purity, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the consistency of the final product.
化学反应分析
Types of Reactions
2-chloropyridin-4-ylzinc iodide undergoes several types of chemical reactions, including:
Nucleophilic substitution: It can react with various electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as Negishi coupling, to form biaryl compounds.
Oxidation and reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophiles: Alkyl halides, aryl halides, and acyl chlorides are common electrophiles used in reactions with 2-chloropyridin-4-ylzinc iodide.
Catalysts: Palladium catalysts are frequently used in cross-coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from reactions involving 2-chloropyridin-4-ylzinc iodide depend on the specific electrophile and reaction conditions. Common products include substituted pyridines and biaryl compounds.
科学研究应用
2-chloropyridin-4-ylzinc iodide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biologically active molecules, aiding in the development of new drugs and therapeutic agents.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in medicinal chemistry.
Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism by which 2-chloropyridin-4-ylzinc iodide exerts its effects involves the formation of carbon-carbon bonds through nucleophilic substitution and cross-coupling reactions. The organozinc compound acts as a nucleophile, attacking electrophilic centers in the presence of a catalyst, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
相似化合物的比较
Similar Compounds
2-bromopyridin-4-ylzinc iodide: Similar in structure but with a bromine atom instead of chlorine.
2-iodopyridin-4-ylzinc iodide: Contains an iodine atom instead of chlorine.
2-chloropyridin-3-ylzinc iodide: The zinc iodide is attached at a different position on the pyridine ring.
Uniqueness
2-chloropyridin-4-ylzinc iodide is unique due to its specific reactivity and stability in THF. The position of the chlorine atom on the pyridine ring influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
属性
IUPAC Name |
2-chloro-4H-pyridin-4-ide;iodozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.HI.Zn/c6-5-3-1-2-4-7-5;;/h2-4H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZAXFZBUNDEAO-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=[C-]1)Cl.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClINZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













